n-Butyl Ethyl Sulfide chemical properties and structure
n-Butyl Ethyl Sulfide chemical properties and structure
An In-Depth Technical Guide to n-Butyl Ethyl Sulfide: Chemical Properties, Structure, and Synthetic Methodologies
Introduction
n-Butyl ethyl sulfide, systematically named 1-(ethylsulfanyl)butane, is a dialkyl sulfide with the chemical formula C6H14S.[1] This organosulfur compound, also known as 3-thiaheptane, is characterized by a sulfur atom bridging an ethyl and a n-butyl group.[1] While not as commonly discussed as simpler sulfides like diethyl sulfide, n-butyl ethyl sulfide serves as a valuable model compound in fundamental studies of organosulfur chemistry and holds potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthetic approaches, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
n-Butyl ethyl sulfide is a colorless to pale yellow liquid under standard conditions.[2] Its distinct, often described as unpleasant, odor is characteristic of many volatile sulfur compounds. A thorough understanding of its physical and chemical properties is crucial for its handling, application, and the design of synthetic protocols.
Table 1: Key Physical and Chemical Properties of n-Butyl Ethyl Sulfide
| Property | Value | Source(s) |
| Molecular Formula | C6H14S | [1][3][4] |
| Molecular Weight | 118.24 g/mol | [1][3][4] |
| CAS Number | 638-46-0 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.85 g/cm³ | [5] |
| Boiling Point | 144-145 °C | [5][6] |
| Melting Point | -95.12 °C | [6] |
| Flash Point | 144-145 °C | [6] |
| Refractive Index (n20/D) | 1.4515 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[7] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of n-butyl ethyl sulfide features a central sulfur atom bonded to an ethyl group and a n-butyl group. The geometry around the sulfur atom is bent, analogous to ethers, with the C-S-C bond angle being approximately 104.5° due to the presence of two lone pairs of electrons on the sulfur atom.[5]
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of n-butyl ethyl sulfide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the sulfur atom (α-protons) are deshielded and appear as triplets in the range of δ 2.45–2.55 ppm.[5][8] The terminal methyl groups of the ethyl and butyl chains resonate as triplets at approximately δ 1.26 ppm and δ 0.92 ppm, respectively.[8] The other methylene protons of the butyl chain appear as multiplets in the upfield region.
-
¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, with distinct signals for each of the six carbon atoms. The carbons directly attached to the sulfur atom are the most deshielded.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of n-butyl ethyl sulfide is characterized by C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-S stretching vibrations, which are typically weak and appear in the fingerprint region (around 600-800 cm⁻¹).
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Mass Spectrometry (MS) : Mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of 118, corresponding to the molecular weight of the compound.[5] The fragmentation pattern is consistent with the cleavage of the C-S and C-C bonds, providing further structural confirmation.[5]
Synthesis and Reactivity
The synthesis of asymmetrical sulfides like n-butyl ethyl sulfide can be achieved through several reliable methods in organosulfur chemistry. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale.
Williamson-Type Synthesis (Thiol Alkylation)
A prevalent and straightforward method for preparing asymmetrical sulfides is the sulfur analog of the Williamson ether synthesis.[9][10] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[9][11] For the synthesis of n-butyl ethyl sulfide, two primary pathways are viable:
-
Reaction of sodium ethanethiolate with 1-bromobutane.
-
Reaction of sodium butanethiolate with bromoethane.
Conceptual Workflow for Williamson-Type Synthesis of n-Butyl Ethyl Sulfide:
Caption: Williamson-type synthesis of n-butyl ethyl sulfide.
Experimental Protocol: Synthesis of n-Butyl Ethyl Sulfide via Thiol Alkylation
Causality: This protocol is based on the well-established Sₙ2 mechanism, where a strong nucleophile (thiolate) displaces a good leaving group (halide) from a primary alkyl halide. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
-
Thiolate Formation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol in a suitable polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Deprotonation : Cool the solution in an ice bath and add a slight molar excess of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise to deprotonate the thiol and form the sodium ethanethiolate. Stir for 30-60 minutes.
-
Nucleophilic Substitution : To the stirred suspension of the thiolate, add an equimolar amount of 1-bromobutane dropwise via a dropping funnel.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure n-butyl ethyl sulfide.
Thiol-Ene Radical Addition
Another powerful method for the synthesis of thioethers is the thiol-ene reaction, which proceeds via a free-radical mechanism.[12][13] This reaction involves the anti-Markovnikov addition of a thiol to an alkene, typically initiated by a radical initiator (e.g., AIBN) or UV light.[12] To synthesize n-butyl ethyl sulfide, one could react butanethiol with ethene or ethanethiol with 1-butene.
Conceptual Workflow for Thiol-Ene Synthesis:
Caption: Thiol-ene radical addition for n-butyl ethyl sulfide synthesis.
Applications in Research and Development
While specific large-scale industrial applications of n-butyl ethyl sulfide are not widely documented, its utility in a research context is noteworthy.
-
Model Compound : It serves as a representative asymmetrical dialkyl sulfide for studying the fundamental chemistry of organosulfur compounds, including their oxidation to sulfoxides and sulfones.
-
Synthetic Intermediate : As a functionalized thioether, it can be a precursor in the synthesis of more complex sulfur-containing molecules, which are of interest in medicinal chemistry and materials science. The sulfide linkage is found in various biologically active compounds.
-
Flavor and Fragrance : Some volatile sulfur compounds are used in trace amounts as flavoring agents.[7]
Safety and Handling
n-Butyl ethyl sulfide is a flammable liquid and vapor.[1][2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][14][15]
Conclusion
n-Butyl ethyl sulfide is a structurally simple yet chemically significant organosulfur compound. Its well-defined physical and spectroscopic properties make it an excellent substrate for academic study and a useful building block in organic synthesis. The synthetic routes to this compound, primarily through Williamson-type reactions and thiol-ene additions, are robust and illustrative of fundamental principles in organic chemistry. For researchers in drug development and materials science, a thorough understanding of the properties and synthesis of such fundamental molecules is indispensable.
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